molecular formula C9H12N2O2S B14589810 Rpqshcbwepnyra-uhfffaoysa- CAS No. 61177-77-3

Rpqshcbwepnyra-uhfffaoysa-

Cat. No.: B14589810
CAS No.: 61177-77-3
M. Wt: 212.27 g/mol
InChI Key: RPQSHCBWEPNYRA-UHFFFAOYSA-N
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Description

The compound with the InChIKey “Rpqshcbwepnyra-uhfffaoysa-” is known as (Bromomethyl)cyclopropane. This compound is a synthetic building block used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Bromomethyl)cyclopropane can be synthesized through the bromination of cyclopropylmethanol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective formation of (Bromomethyl)cyclopropane .

Industrial Production Methods

In industrial settings, (Bromomethyl)cyclopropane is produced using large-scale bromination processes. These processes involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The bromination is followed by purification steps such as distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(Bromomethyl)cyclopropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Bromomethyl)cyclopropane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is utilized in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Bromomethyl)cyclopropane involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical structures. This property is exploited in various synthetic applications to introduce the cyclopropylmethyl group into target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylmethyl chloride
  • Cyclopropylmethyl iodide
  • Cyclopropylmethanol

Uniqueness

(Bromomethyl)cyclopropane is unique due to its specific reactivity and the stability of the bromine atom in the cyclopropylmethyl group.

Properties

CAS No.

61177-77-3

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

N-methyl-2-(phenylsulfonimidoyl)acetamide

InChI

InChI=1S/C9H12N2O2S/c1-11-9(12)7-14(10,13)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12)

InChI Key

RPQSHCBWEPNYRA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CS(=N)(=O)C1=CC=CC=C1

Origin of Product

United States

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